molecular formula C20H23NO3 B12520088 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 803705-91-1

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12520088
CAS No.: 803705-91-1
M. Wt: 325.4 g/mol
InChI Key: GFLBLQDPOYGUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenylpropyl group at the 2 position, and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the isoquinoline core, followed by the introduction of the methoxy groups and the phenylpropyl side chain. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying isoquinoline chemistry.

    Biology: The compound’s biological activity is of interest for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research into its potential medicinal properties includes investigations into its effects on various biological targets and pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific target protein.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-methyl-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-2-ium chloride
  • 6,7-Dimethoxy-2-(5-methylfuran-2-yl)-N-(3-phenylpropyl)quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one stands out due to its specific substitution pattern and the presence of the dihydroisoquinolinone core. These structural features confer unique chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

803705-91-1

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C20H23NO3/c1-23-18-13-16-10-12-21(20(22)17(16)14-19(18)24-2)11-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3

InChI Key

GFLBLQDPOYGUKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN(C2=O)CCCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.